(E)-2-(4-nitrophenyl)-N'-(quinolin-6-ylmethylene)acetohydrazide
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Overview
Description
(E)-2-(4-nitrophenyl)-N’-(quinolin-6-ylmethylene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-nitrophenyl)-N’-(quinolin-6-ylmethylene)acetohydrazide typically involves the condensation reaction between 2-(4-nitrophenyl)acetohydrazide and quinoline-6-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-nitrophenyl)-N’-(quinolin-6-ylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted derivatives at the nitro group.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-nitrophenyl)-N’-(quinolin-6-ylmethylene)acetohydrazide can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their structural and catalytic properties.
Biology
In biological research, this compound may exhibit antimicrobial, antifungal, or anticancer activities. It can be tested against various microbial strains or cancer cell lines to evaluate its efficacy and mechanism of action.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s hydrazone moiety is known for its ability to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (E)-2-(4-nitrophenyl)-N’-(quinolin-6-ylmethylene)acetohydrazide can be used in the synthesis of advanced materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-nitrophenyl)-N’-(quinolin-6-ylmethylene)acetohydrazide involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-nitrophenyl)-N’-(quinolin-4-ylmethylene)acetohydrazide
- (E)-2-(4-nitrophenyl)-N’-(quinolin-2-ylmethylene)acetohydrazide
- (E)-2-(4-nitrophenyl)-N’-(pyridin-2-ylmethylene)acetohydrazide
Uniqueness
(E)-2-(4-nitrophenyl)-N’-(quinolin-6-ylmethylene)acetohydrazide is unique due to the specific positioning of the quinoline moiety at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-[(E)-quinolin-6-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-18(11-13-3-6-16(7-4-13)22(24)25)21-20-12-14-5-8-17-15(10-14)2-1-9-19-17/h1-10,12H,11H2,(H,21,23)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYAWJFTFKNVPA-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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